![molecular formula C20H14ClFN2O5 B120103 5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid CAS No. 916046-55-4](/img/structure/B120103.png)
5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid
Overview
Description
CAY10597, also known by its formal name 5-chloro-1’-[(2-fluorophenyl)methyl]-2,2’,5’-trioxo-spiro[3H-indole-3,3’-pyrrolidine-1(2H)-acetic acid, is a potent antagonist of the CRTH2/DP2 receptor. This compound is primarily used in research related to immunology and inflammation, particularly in studies involving the chemotactic activity of prostaglandin D2 (PGD2) on Th2 cells, eosinophils, and basophils .
Scientific Research Applications
CAY10597 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of CRTH2/DP2 receptor antagonists.
Biology: It is used to investigate the role of CRTH2/DP2 receptors in various biological processes, including immune response and inflammation.
Medicine: It is used in the development of new therapeutic agents for the treatment of allergic inflammatory diseases.
Industry: It is used in the production of research chemicals and reagents
Mechanism of Action
CAY10597 exerts its effects by binding to the CRTH2/DP2 receptor with a high affinity (Ki value of 37 nM). This binding inhibits the chemotactic activity of PGD2 on Th2 cells, eosinophils, and basophils, thereby reducing inflammation. The R enantiomer of CAY10597 is slightly more potent, with Ki values of 23 and 22 nM at the human and murine CRTH2/DP2 receptors, respectively .
Biochemical Analysis
Biochemical Properties
CAY10597 plays a significant role in biochemical reactions, particularly in the context of prostaglandin D2 (PGD2) signaling . It interacts with the CRTH2/DP2 receptors, which are 7-transmembrane G protein-coupled receptors . These receptors are expressed on Th2 cells, eosinophils, and basophils, where they mediate the chemotactic activity of PGD2 . The R enantiomer of CAY10597 inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 .
Cellular Effects
The effects of CAY10597 on various types of cells and cellular processes are primarily mediated through its interaction with the CRTH2/DP2 receptors . By acting as a potent antagonist, CAY10597 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
CAY10597 exerts its effects at the molecular level primarily through its binding interactions with the CRTH2/DP2 receptors . As an antagonist, it inhibits the action of these receptors, thereby influencing downstream signaling pathways . This can lead to changes in gene expression and cellular function .
Preparation Methods
The synthesis of CAY10597 involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the final product being a crystalline solid.
Chemical Reactions Analysis
CAY10597 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
CAY10597 is unique in its high affinity and selectivity for the CRTH2/DP2 receptor. Similar compounds include:
OC000459: Another CRTH2/DP2 receptor antagonist with similar biological effects.
AZD1981: A CRTH2/DP2 receptor antagonist used in the treatment of asthma and other inflammatory diseases.
AMG 853: A dual antagonist of the CRTH2/DP2 and DP1 receptors, used in the treatment of allergic rhinitis and asthma.
CAY10597 stands out due to its high potency and selectivity, making it a valuable tool in research related to immunology and inflammation .
properties
IUPAC Name |
2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDVYDFQCXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580281 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916046-55-4 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



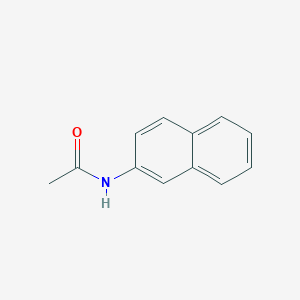
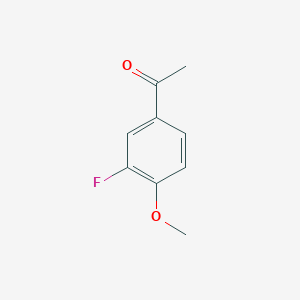

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
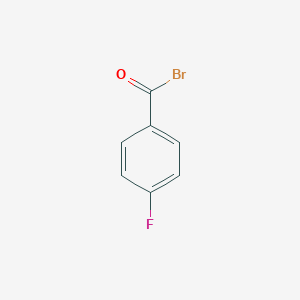
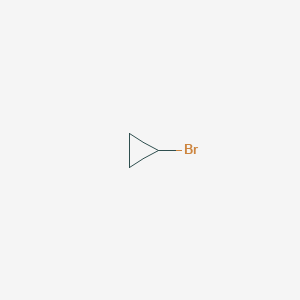
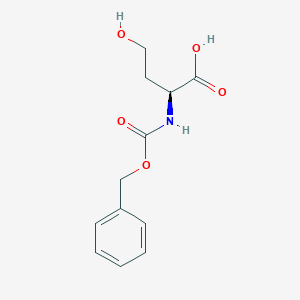

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)




